1,2,3-Triethoxypropane

Descripción

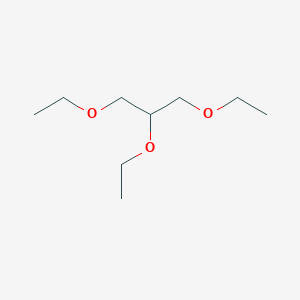

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-4-10-7-9(12-6-3)8-11-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADYQLMUXOXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(COCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314250 | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162614-45-1 | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,2,3-triethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques and Computational Modeling of 1,2,3 Triethoxypropane

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to the structural confirmation of 1,2,3-triethoxypropane, ensuring the correct connectivity of the ethoxy groups to the propane (B168953) backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. The symmetrical nature of this compound results in a distinct set of signals that can be predicted and verified. Supporting information for the synthesis of this compound confirms the use of ¹H NMR for characterization. acs.org

The expected signals in the ¹H NMR spectrum correspond to the different types of protons in the molecule: the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the three equivalent ethoxy groups, and the methine (-CH-) and methylene (-CH₂-) protons of the central propane backbone.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH ₃ | ~1.2 | Triplet | 9H |

| -OCH ₂CH₃ | ~3.5 | Quartet | 6H |

| -CH ₂- (C1, C3) | ~3.5-3.6 | Doublet | 4H |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. In the analysis of products from the etherification of glycerol (B35011) with ethanol (B145695), the mass spectrum of this compound shows a protonated molecular ion [M+1]⁺ at a mass-to-charge ratio (m/z) of 177. semanticscholar.org

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways observed include the loss of an ethoxy group (C₂H₅O) and subsequent losses of ethene (C₂H₄). semanticscholar.org

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description | Reference |

|---|---|---|---|

| 177 | [M+1]⁺ | Protonated molecular ion | semanticscholar.org |

| 130 | [M - C₂H₆O]⁺ | Loss of an ethanol molecule | semanticscholar.org |

| 117 | [M - C₃H₇O]⁺ | Loss of a propoxy fragment | semanticscholar.org |

| 89 | [M - C₃H₇O - C₂H₄]⁺ | Subsequent loss of ethene | semanticscholar.org |

| 61 | [M - C₃H₇O - 2(C₂H₄)]⁺ | Base peak resulting from successive losses | semanticscholar.org |

The ion at m/z 61 is often the base peak in the mass spectra of ethyl ethers derived from glycerol. semanticscholar.org Data from the National Institute of Standards and Technology (NIST) also identifies prominent peaks at m/z 61, 29, and 89. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the absence of a broad O-H stretching band (which would be present in its precursor, glycerol), and the presence of strong C-O ether and C-H alkane stretching vibrations. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 2850-3000 | C-H | Alkane |

These characteristic absorptions confirm the successful etherification of the hydroxyl groups of glycerol.

Chromatographic Methods for Purity Assessment and Component Identification

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and solvents, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for analyzing the complex mixtures produced during the synthesis of this compound from glycerol and ethanol. semanticscholar.org The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer then provides identification of each eluted component.

In a typical reaction mixture, GC-MS can identify unreacted starting materials like ethanol and glycerol, the desired product this compound, and various partially etherified byproducts. semanticscholar.org The elution order in the chromatogram is related to the polarity of the compounds; the fully etherified and less polar this compound has a shorter retention time than the more polar mono- and di-substituted glycerol ethers, which contain free hydroxyl groups. semanticscholar.org

Table 4: Products in Glycerol Etherification Identified by GC-MS

| Elution Order | Compound | Polarity |

|---|---|---|

| 1 | Diethyl ether | Low |

| 2 | Ethanol | High (but volatile) |

| 3 | This compound | Low |

| 4 | 1,3-Diethoxy-propan-2-ol | Medium |

| 5 | 2,3-Diethoxy-propan-1-ol | Medium |

| 6 | 3-Ethoxy-propane-1,2-diol | High |

| 7 | 2-Ethoxy-propane-1,3-diol | High |

| 8 | Glycerol | Very High |

Source: Adapted from research on glycerol etherification analysis. semanticscholar.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to evaluate the purity of a compound. libretexts.org In the synthesis of this compound, TLC can be used to quickly check for the presence of the starting material (glycerol) in the purified product. acs.org

The separation on a TLC plate is based on the principle of differential affinity for the stationary phase (typically polar silica (B1680970) gel) and the mobile phase (a less polar solvent system). libretexts.org Due to its lack of free hydroxyl groups, this compound is significantly less polar than glycerol. Therefore, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value compared to glycerol and the partially etherified, more polar byproducts. A single spot with a consistent Rƒ value on the TLC plate is a good indicator of the purity of the isolated this compound.

Elemental Composition Analysis

Elemental analysis is a cornerstone for verifying the identity and purity of a synthesized compound by determining the mass fractions of its constituent elements.

CHNS elemental analysis is a widely used analytical technique to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The method involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are then passed through various detectors, which measure their concentration. From these measurements, the elemental composition of the original sample is calculated.

For this compound, which has the molecular formula C₉H₂₀O₃, this technique is primarily used to confirm the carbon and hydrogen content, as nitrogen and sulfur are not present in the molecule. researchgate.netnih.gov The theoretical elemental composition can be calculated from its molecular formula and molar mass (176.25 g/mol ). researchgate.net Such analyses are crucial for confirming the successful synthesis and purity of the compound before further property investigation. uni-rostock.de

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 61.33 |

| Hydrogen (H) | 11.44 |

| Oxygen (O) | 27.23 |

Quantum Chemical Calculations and Molecular Simulations

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or time-consuming to measure experimentally. Quantum chemical calculations and molecular simulations are employed to understand the conformational landscape, electronic properties, and to predict various physicochemical characteristics of this compound.

The flexibility of the ethoxy groups in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations is key to explaining its macroscopic properties. Computational studies, often using software packages like Gaussian, are employed to find the molecule's minimum energy structure and to visualize its molecular-level electronic structures. acs.orgresearchgate.net These calculations help in understanding the differences in conformations adopted by this compound compared to its isomers or related molecules. acs.org For instance, such studies have been used to compare the properties of glycerol-derived triethers with solvents like diglyme (B29089). acs.org

The molecular dipole moment is a measure of the net polarity of a molecule, which significantly influences its solubility, boiling point, and interactions with other molecules and external electric fields. Quantum chemical calculations can predict the dipole moment of this compound with considerable accuracy. Research has shown that the calculated dipole moment for the minimum energy structure of this compound in the gas phase is 1.47 Debye. This value is reported to increase significantly to a range of 2.5–2.7 Debye when in the presence of common solvents, highlighting the effect of the surrounding medium on the molecule's electronic distribution. researchgate.net

| Condition | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|

| Gas Phase (Minimum Energy Structure) | 1.47 | researchgate.net |

| In Common Solvents | 2.5 - 2.7 | researchgate.net |

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination through combustion calorimetry is possible, theoretical calculations offer a valuable alternative, especially for compounds where experiments are challenging. uni-rostock.dedaneshyari.com

For glycerol ethers, high-level quantum-chemical methods such as Gaussian-4 (G4) theory are employed to calculate the gas-phase molar enthalpy of formation. researchgate.netdaneshyari.comresearchgate.net This method has been successfully applied to the parent molecule, glycerol, showing excellent agreement with experimental data. researchgate.netdaneshyari.com Another powerful technique involves the use of "well-balanced reactions" (WBR), a type of isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations, leading to more reliable theoretical predictions for the enthalpy of formation of molecules like glycerol ethers. uni-rostock.de These computational strategies are essential for developing a comprehensive thermochemical understanding of this compound and related biomass-derived compounds. uni-rostock.de

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors (which numerically represent the molecule's structure) and an experimentally measured property. Once validated, these models can be used to predict properties for new or untested compounds, accelerating the screening process for materials with desired characteristics.

QSPR models have been developed for series of glycerol derivatives to predict key solvent properties. For example, a QSPR model using DARC/PELCO descriptors was used to predict the boiling point of this compound. The model yielded a predicted value that was reasonably close to the experimental value, demonstrating the utility of QSPR for the predictive analysis of this compound and its relatives.

| Property | Method | Predicted Value (°C) | Experimental Value (°C) |

|---|---|---|---|

| Boiling Point | QSPR (DARC/PELCO descriptors) | 177 | 181 |

Research on Applications of 1,2,3 Triethoxypropane

Investigation as a Physical Solvent for Gas Absorption Processes

1,2,3-Triethoxypropane (1,2,3-TEP) and its structural analog, 1,2,3-trimethoxypropane (B1593376) (1,2,3-TMP), have been identified as promising "green" physical solvents for gas treating applications. kpfu.rufigshare.comfigshare.com Derived from glycerol (B35011), a renewable resource, these compounds are being explored as alternatives to conventional solvents. figshare.comfigshare.com Their molecular structure is analogous to the polyether solvents, specifically dimethyl ethers of poly(ethylene glycol) (DMPEG), used in the commercial Selexol process for acid gas removal. figshare.comacs.org This structural similarity has prompted detailed investigations into their efficacy in capturing carbon dioxide and other acid gases. figshare.comacs.org

Research has centered on the use of these glycerol triethers for CO2 capture, a critical technology for mitigating greenhouse gas emissions. acs.org Studies involve characterizing their thermophysical properties and measuring CO2 solubility under various conditions to assess their performance. figshare.comacs.org

Comparative analyses indicate that glycerol-derived triethers are viable alternatives to solvents like diglyme (B29089) and those used in the Selexol process. acs.orgnu.edu.kzacs.org For instance, 1,2,3-TMP, a constitutional isomer of diglyme, exhibits comparable and in some cases, more favorable properties. acs.org Notably, 1,2,3-TMP is about 15% less viscous than diglyme at the same temperature, which could be advantageous in industrial processes. acs.org

Studies on 1,2,3-TEP also show its potential as an alternative CO2 capture solvent to those employed in the Selexol process, based on comparisons of Henry's law constants and vapor pressure with diglyme. nu.edu.kzacs.org

Table 1: Comparison of Physical Properties of 1,2,3-TMP and Diglyme at 20°C

| Property | 1,2,3-Trimethoxypropane (1,2,3-TMP) | Diglyme |

|---|---|---|

| Density (g/cm³) | 0.93696 | 0.93888 |

| Viscosity (cP) | 1.06 | 1.24 |

This table presents a comparison of the density and viscosity for 1,2,3-TMP and Diglyme, based on experimental data. acs.orgacs.org

The CO2 absorption capacity of this compound is significantly influenced by temperature and pressure. As is typical for physical solvents, CO2 solubility decreases as temperature increases and increases with rising pressure. nu.edu.kz

Experimental studies on 1,2,3-TEP have quantified this relationship by measuring CO2 solubility at temperatures ranging from 30°C to 75°C and pressures from 2 to 8 atm. nu.edu.kzacs.orgnu.edu.kz The results are often expressed using Henry's Law constants (KH), where a higher KH value indicates lower solubility. The data shows a clear trend of increasing KH values with higher temperatures, confirming the inverse relationship between temperature and CO2 solubility. nu.edu.kzacs.org Similarly, research on 1,2,3-TMP involved measuring CO2 solubilities between 30°C and 75°C at pressures from 2 to 10 atm. acs.org

Table 2: Henry's Law Constants (K_H) for CO2 in this compound (1,2,3-TEP) at Various Temperatures

| Temperature (°C) | Henry's Law Constant (atm) |

|---|---|

| 30 | 46.2 |

| 45 | 57.4 |

| 60 | 69.4 |

| 75 | 81.7 |

This table illustrates the effect of temperature on the solubility of CO2 in 1,2,3-TEP. As temperature increases, the Henry's Law Constant increases, indicating lower gas solubility. nu.edu.kzacs.org

The thermodynamic properties of 1,2,3-TEP and its interactions with CO2 are crucial for understanding its performance as a solvent. The dipole moment of the 1,2,3-TEP molecule has been calculated to be 1.47 D in the gas phase, a value that increases to between 2.5 and 2.7 D in common solvents, indicating its polarity and potential for interacting with solute molecules like CO2. nu.edu.kzacs.org

Henry's Law constants, derived from solubility measurements at different temperatures and pressures, provide key thermodynamic data. nu.edu.kzacs.org This data is essential for modeling and designing gas absorption processes, allowing for reliable predictions of CO2 solubility under a range of operating conditions. nu.edu.kz The comparison of these constants with those of established solvents like diglyme further supports the potential of 1,2,3-TEP in CO2 capture applications. acs.org

The structural similarity of glycerol triethers to the polyether solvents used in the Selexol process suggests they may also be effective for removing other acid gases, such as hydrogen sulfide (B99878) (H2S). figshare.comacs.orgacs.org The Selexol process is known for its capability to remove multiple acid gases from gas streams. aiche.orgnrel.gov However, while the potential for this compound and its analogs to absorb gases other than CO2 is noted in the literature, detailed experimental studies and specific data on their absorption capacity for gases like H2S were not found in the reviewed sources. acs.orgacs.org

Carbon Dioxide (CO2) Capture and Separation Technologies

Exploration in Organic Synthesis and Chemical Intermediate Roles

Beyond gas separation, glycerol-derived ethers are being explored for their roles in organic chemistry. This compound can be synthesized from epichlorohydrin (B41342), showcasing a pathway from a common chemical feedstock. acs.org This synthesis route and the resulting properties of 1,2,3-TEP suggest its potential as a platform molecule for developing other green solvents and chemical intermediates. acs.orgresearchgate.net

The related compound, 1,2,3-trimethoxypropane, has been prepared from glycerol and successfully used as a solvent for the reduction of various organic functional groups, including nitriles, nitro compounds, esters, and acids. rsc.org This demonstrates the utility of glycerol triethers as reaction media in organic synthesis. The potential to activate the central carbon atom in the glycerol skeleton could also allow these compounds to serve as valuable intermediates for synthesizing more complex molecules. researchgate.net

Reagent in Diverse Chemical Transformations

The role of this compound as a direct reagent in chemical transformations is an emerging area of study. While its primary applications are currently focused on its properties as a solvent and fuel additive, related glycerol-derived compounds are recognized for their potential as versatile precursors for a variety of molecular species. researchgate.net For instance, the conversion of glycerol derivatives to intermediates containing reactive functional groups, such as alkenes, has been shown to open pathways for further chemical modifications like bromination. researchgate.net This suggests that the stable ether linkages in this compound could potentially be activated or modified under specific catalytic conditions to participate in further reactions, although detailed research on this is not yet widely documented. A patent related to the similar compound 1,2,3-trimethoxypropane suggests its potential use as a reagent in chemical reactions, highlighting the interest in exploring the reactivity of this class of molecules. google.com

Building Block for Complex Molecule Synthesis

The synthesis of complex molecules often relies on the use of versatile and readily available starting materials, or "building blocks". illinois.eduzyvex.com In the context of bio-based chemicals, glycerol is considered a primary platform molecule. researchgate.netacs.org The strategic conversion of glycerol into derivatives like this compound is a key method for creating tailored molecular structures. researchgate.net

Glycerol and its activated forms, such as epichlorohydrin, serve as foundational substrates for designing and synthesizing new compounds. researchgate.netacs.org The etherification process that yields this compound transforms the hydrophilic nature of glycerol into a molecule with different physical and chemical properties, effectively creating a new, second-generation building block. acs.org While this compound itself is more often cited as a final product of glycerol valorization, the data obtained from its synthesis and characterization are considered valuable for guiding the further synthesis of a broader series of glycerol triether derivatives. nu.edu.kzfigshare.comacs.org The development of synthetic pathways to such compounds expands the molecular toolbox available for green chemistry applications. researchgate.net

Potential in Fuel Additive Development

Glycerol ethers, including this compound, are recognized as promising oxygenated additives for biofuels. researchgate.netmdpi.com The addition of these compounds to diesel and biodiesel formulations can lead to improved combustion efficiency and a reduction in harmful emissions, such as particulate matter, carbon monoxide, and unburned hydrocarbons. researchgate.net The nonpolar nature of di- and tri-ethers makes them particularly suitable for direct blending with diesel and biodiesel. researchgate.net Research has shown that blending even small volumes (0.5–1.0 vol%) of ethyl glyceryl ethers into biodiesel can lead to a significant reduction in the fuel's pour and cloud points, which is advantageous for performance in colder climates. researchgate.net

Contribution to Biofuel Formulations from Glycerol Valorization

The rapid growth of the biodiesel industry has created a significant surplus of crude glycerol, a primary byproduct of the transesterification process. researchgate.netmdpi.com For every 100 kg of biodiesel produced, approximately 10 kg of glycerol is generated. mdpi.com This abundance has driven extensive research into "glycerol valorization," which aims to convert this low-cost byproduct into higher-value chemicals, thereby improving the economic viability and sustainability of biodiesel production. mdpi.com

The acid-catalyzed etherification of glycerol with alcohols like ethanol (B145695) is an attractive valorization route, producing mono-, di-, and tri-ethyl ethers, including this compound. researchgate.net This process transforms the highly viscous and polar glycerol into less viscous, nonpolar compounds that are miscible with hydrocarbon fuels. researchgate.netacs.org This conversion not only provides a sustainable outlet for surplus glycerol but also yields a new generation of bio-based, renewable fuel additives that can enhance the properties of existing biofuels. mdpi.com

Solvent Performance in Various Chemical Processes

This compound has been identified as a promising "green" solvent candidate derived from renewable resources. acs.orgnu.edu.kz Its properties differ significantly from its parent compound, glycerol. The etherification of glycerol's three hydroxyl groups eliminates hydrogen bonding, which dramatically reduces the viscosity of the resulting molecule. acs.org Research shows a 96.1–99.8% decrease in viscosity from glycerol to this compound, bringing its viscosity into a range similar to that of common organic solvents. acs.org This lower viscosity is highly beneficial for mass transfer operations, such as in dynamic gas absorption processes. acs.org

The thermophysical properties of this compound have been characterized to evaluate its performance. nu.edu.kzfigshare.com Its density and viscosity have been measured across a range of temperatures, providing essential data for process engineering and design. nu.edu.kzacs.org

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

|---|---|---|

| 20 | 0.9113 | 2.1 |

| 30 | 0.9028 | 1.7 |

| 40 | 0.8943 | 1.4 |

| 50 | 0.8858 | 1.2 |

| 60 | 0.8773 | 1.0 |

| 70 | 0.8688 | 0.9 |

| 80 | 0.8603 | 0.8 |

Data sourced from Industrial & Engineering Chemistry Research. nu.edu.kzacs.org

Behavior in Diverse Solvent Systems (excluding water)

A key characteristic of an effective solvent is its miscibility with other compounds. sigmaaldrich.com this compound exhibits broad miscibility with a range of common organic solvents. nu.edu.kzfigshare.comacs.org This property is crucial for its application in various chemical processes where it may be part of a solvent mixture. Its wide miscibility allows it to be a versatile component in different formulations. However, it is notably immiscible with water. nu.edu.kzfigshare.comacs.org

The dipole moment of this compound has been calculated to be 1.47 D in the gas phase, a value that increases to between 2.5 and 2.7 D in common solvents. nu.edu.kzfigshare.comacs.org This change indicates a significant interaction between the solute and solvent molecules, influencing its behavior and solubility characteristics within different chemical environments.

| Solvent | Miscibility |

|---|---|

| Hexanes | Miscible |

| Toluene | Miscible |

| Diethyl ether (Et₂O) | Miscible |

| Dichloromethane (CH₂Cl₂) | Miscible |

| Methanol (MeOH) | Miscible |

| Tetrahydrofuran (THF) | Miscible |

| Acetone | Miscible |

| Dimethylformamide (DMF) | Miscible |

| Dimethyl sulfoxide (B87167) (DMSO) | Miscible |

| Water | Immiscible |

Data sourced from Industrial & Engineering Chemistry Research. nu.edu.kzfigshare.comacs.org

Exploration of Glycerol Derived Chemical Analogs and Derivatives

Synthesis and Characterization of Related Glycerol (B35011) Ethers

The etherification of glycerol's hydroxyl groups is a primary strategy for altering its physical and chemical properties. This section examines the synthesis and characteristics of monosubstituted, disubstituted, and fully substituted glycerol ethers, providing a comparative context for 1,2,3-triethoxypropane.

Monosubstituted and Disubstituted Glycerol Ethers (e.g., 1,3-diethoxypropan-2-ol)

Glycerol α,γ-diethyl ether, scientifically known as 1,3-diethoxypropan-2-ol, is a key intermediate in the synthesis of more complex glycerol derivatives, including this compound. figshare.com This disubstituted glycerol ether is characterized by the presence of two ethoxy groups on the primary carbons (1 and 3) of the propane (B168953) backbone, with a remaining hydroxyl group on the secondary carbon (2). nih.govsigmaaldrich.com The synthesis of such 1,3-disubstituted glycerols is achievable through methods that are compatible with substituents unaffected by acidic conditions or catalytic hydrogenolysis. nih.gov

The presence of the hydroxyl group in 1,3-diethoxypropan-2-ol imparts properties that are distinct from fully etherified analogs. For instance, it is less dense and less viscous than glycerol itself. figshare.com The chemical reactivity of the remaining hydroxyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 1,3-diethoxypropan-2-ol

| Property | Value |

| CAS Number | 4043-59-8 |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol |

| Density | 0.95 g/cm³ at 20 °C |

| Synonyms | Diethylin, Glycerol 1,3-diethyl ether |

Source: nih.govsigmaaldrich.com

Trimethoxypropane (1,2,3-TMP) and its Comparative Studies

1,2,3-Trimethoxypropane (B1593376) (1,2,3-TMP) is the trimethyl ether of glycerol and a close structural analog of this compound. acs.orgacs.org It is derived from the ubiquitous natural product, glycerol. acs.orgrsc.org Despite its simple structure, the successful synthesis of pure 1,2,3-TMP was only reported in the literature more recently. acs.org Studies have positioned 1,2,3-TMP as a potentially "green" and non-toxic alternative to other solvents. acs.orgrsc.org

Comparative studies between 1,2,3-TMP and its constitutional isomer, diglyme (B29089), have been conducted. acs.org Although no thermophysical properties of 1,2,3-TMP had been reported until more recently, current research has begun to characterize its density, viscosity, and vapor pressure as a function of temperature. acs.orgfigshare.com These studies indicate that glycerol-derived triethers like 1,2,3-TMP warrant deeper consideration as new solvents for various applications. acs.orgfigshare.com For instance, the viscosity of 1,2,3-TMP is about 15% less than that of diglyme at each temperature, a reduction that may be attributed to its branched structure leading to fewer intermolecular interactions. acs.org

Table 2: Comparative Viscosity of 1,2,3-TMP and Diglyme

| Temperature (°C) | 1,2,3-TMP Viscosity (cP) | Diglyme Viscosity (cP) |

| 20 | Data not available in provided snippets | Data not available in provided snippets |

| 80 | Data not available in provided snippets | Data not available in provided snippets |

Trifluoroethyl Glycidyl (B131873) Ether Derived Scaffolds

The synthesis of 2,2,2-trifluoroethyl glycidyl ether (TFGE) has been optimized to achieve high yield and selectivity. researchgate.net TFGE serves as a versatile platform molecule for the creation of asymmetric glycerol 1,3-diether-2-alcohol derivatives. researchgate.net These derivatives can subsequently be transformed into 1,2,3-triethers or 1,3-diether-2-ketones. researchgate.net The conversion of epichlorohydrin (B41342) to glycidyl ethers like TFGE provides precursors that can be developed into a variety of molecular species with glycerol skeletons, allowing for the design of molecules with highly tailored functionalities. researchgate.net

Functionalization Strategies and Structural Modifications of Glycerol Skeletons

Beyond simple etherification, the glycerol skeleton can undergo further functionalization and structural modifications to yield a range of valuable chemical intermediates. These transformations open avenues to new classes of compounds with specific properties and potential applications.

Conversion to 1,3-Diether-2-Ketones

A significant functionalization strategy involves the oxidation of the secondary alcohol in 1,3-diether-2-alcohols to the corresponding ketone. researchgate.net This conversion results in the formation of 1,3-diether-2-ketones. Research has demonstrated that eliminating the hydrogen bonding associated with the hydroxyl group in 1,3-diether-2-alcohols can lead to increased CO2 solubility in the resulting 1,3-diether-2-ketones. researchgate.netresearchgate.net This highlights how targeted structural modifications can influence the physicochemical properties and potential applications of glycerol derivatives. For example, 1,3-diethoxypropan-2-one is one such compound synthesized from epichlorohydrin. researchgate.net

Synthesis of 1,3-Diether-2-Alkenes

Further exploration of glycerol-derived compounds includes the conversion of 1,3-diether-2-propanol compounds into their corresponding 1,3-diether-2-alkenes. researchgate.netresearchgate.net This transformation introduces a carbon-carbon double bond into the glycerol skeleton, which can be valuable for further chemical reactions, such as bromination. rsc.org This accessibility for subsequent reactions suggests that these alkenes may serve as intermediates for more complex molecules based on the glycerol framework. rsc.org

The synthesis of symmetric (E/Z)-1,3-diether-2-alkenes, such as 1,3-dimethoxyprop-1-ene and 1,3-diethoxyprop-1-ene, has been accomplished through a three-step strategy starting from epichlorohydrin. researchgate.net The thermophysical properties of these compounds, including density, refractive index, and viscosity, have been measured over a range of temperatures. researchgate.net

Table 3: Synthesized Symmetric (E/Z)-1,3-Diether-2-Alkenes

| Compound Name | Abbreviation |

| 1,3-dimethoxyprop-1-ene | [M, A, M] |

| 1,3-diethoxyprop-1-ene | [E, A, E] |

| 2,5,9,12-tetraoxatridec-6-ene | [ME, A, ME] |

| 1,3-bis(2,2,2-trifluoromethoxy)prop-1-ene | [F, A, F] |

| prop-1-ene-1,3-diylbis(oxy)bis(methylene)dibenzene | [Bn, A, Bn] |

Source: researchgate.net

Derivatization for 3D Printing Resins (e.g., Methacrylate (B99206) Monomers)

The transformation of glycerol and its derivatives into high-value products like monomers for 3D printing resins is an area of active research, driven by the need for sustainable and renewable materials. digitellinc.com While this compound itself is a fully etherified molecule, its structural precursors, which contain hydroxyl groups, serve as excellent platforms for derivatization into polymerizable monomers. rsc.org

Glycerol-derived compounds, specifically 1,3-diether-2-propanol compounds, are versatile building blocks for synthesizing methacrylate monomers. rsc.org A common method for this conversion is Steglich esterification, where the hydroxyl group of the glycerol derivative reacts with methacrylic anhydride (B1165640) under mild catalytic conditions to form the corresponding methacrylate ester. rsc.org These resulting monomers can then be formulated into resins for stereolithography (SLA), a 3D printing technology that uses light to cure liquid resins into solid objects. digitellinc.comrsc.org

Research has demonstrated the successful 3D printing of neat resins made from these glycerol-based methacrylate monomers using consumer-level printers. rsc.org The properties of the final printed materials are tunable based on the specific structure of the glycerol-ether backbone. For instance, a 3D-printed sample of 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP) exhibited a favorable combination of mechanical and thermal properties, including a tensile strength of 1.61 MPa and an elongation at break of 143%. rsc.org This highlights the potential of using glycerol ethers as a sustainable feedstock for developing advanced materials in additive manufacturing. digitellinc.com

Structure-Performance Relationships in Glycerol-Derived Solvents

The molecular architecture of glycerol derivatives like this compound plays a critical role in defining their performance as solvents. By modifying the functional groups of the parent glycerol molecule, key properties such as viscosity and gas solubility can be precisely controlled.

Impact of Molecular Architecture on Solvent Efficiency (e.g., viscosity, CO2 solubility)

The conversion of glycerol’s three hydroxyl (-OH) groups into ether linkages, as in this compound (1,2,3-TEP), has a profound effect on the compound's physical properties. Glycerol is known for its high viscosity, a direct result of the extensive intermolecular hydrogen bonding network formed by its hydroxyl groups. By replacing these groups with ethoxy (-OCH2CH3) groups, this hydrogen bonding is eliminated, leading to a significant reduction in viscosity. nu.edu.kz

Studies have shown that 1,2,3-TEP is a less dense and significantly less viscous liquid than both glycerol and its intermediate, 1,3-diethoxypropan-2-ol. nu.edu.kz This lower viscosity is a crucial attribute for a solvent, as it improves mass transfer and makes the fluid easier to handle and pump in industrial applications. researchgate.net

The molecular structure also dictates the solvent's capacity for gas absorption. The CO2 solubility in 1,2,3-TEP has been investigated, showing its potential as a physical solvent for carbon capture applications. nu.edu.kz The efficiency of CO2 capture is often quantified using Henry's Law constants (K_H), where a lower value indicates higher solubility. The data shows that as temperature increases, CO2 solubility decreases (K_H increases), which is typical for gas solubility in liquids. nu.edu.kz

Viscosity of this compound at 1 atm

| Temperature (°C) | Viscosity (mPa·s) |

|---|---|

| 20 | 1.46 |

| 30 | 1.22 |

| 40 | 1.03 |

| 50 | 0.88 |

| 60 | 0.76 |

| 70 | 0.67 |

| 80 | 0.59 |

Data sourced from Qian, S., et al. (2020). nu.edu.kz

CO2 Solubility in this compound (Henry's Law Constants)

| Temperature (°C) | Henry's Law Constant, K_H (atm) |

|---|---|

| 30 | 46.2 |

| 45 | 57.4 |

| 60 | 69.4 |

| 75 | 81.7 |

Data sourced from Qian, S., et al. (2020). nu.edu.kz

Tuning of Intermolecular Interactions for Specific Applications

The specific intermolecular forces of a solvent determine its miscibility with other substances and its suitability for particular applications. The ether linkages in this compound result in dipole-dipole interactions, which are significantly weaker than the hydrogen bonds in glycerol. This change in intermolecular forces directly influences its solvent behavior. nu.edu.kz

The calculated dipole moment of 1,2,3-TEP is 1.47 D in the gas phase, increasing to a range of 2.5–2.7 D in common solvents. nu.edu.kz This polarity allows 1,2,3-TEP to be miscible with a broad range of common solvents, with the notable exception of water. nu.edu.kz This selective miscibility can be advantageous in applications requiring solvent extraction or reaction media where water needs to be excluded.

For CO2 capture, the performance of 1,2,3-TEP has been compared to diglyme, a commercial solvent used in the Selexol process. nu.edu.kz The comparison of Henry's law constants and vapor pressure indicates that 1,2,3-TEP has potential as an alternative CO2 capture solvent. nu.edu.kz By "tuning" the glycerol backbone—in this case, by converting all three hydroxyls to ethoxy groups—the intermolecular interactions are modified to create a solvent with physical properties (low viscosity, specific polarity, and favorable gas solubility) tailored for a high-performance application like gas scrubbing. nu.edu.kz

Environmental and Sustainability Considerations in the Research of 1,2,3 Triethoxypropane

Green Chemistry Principles in the Production and Use of 1,2,3-Triethoxypropane

The ethos of green chemistry, which aims to reduce the environmental impact of chemical processes, is central to the research surrounding this compound. Key to this is the use of renewable resources and the design of processes that minimize waste and energy consumption.

A significant aspect of the sustainable production of this compound is its synthesis from glycerol (B35011), a renewable feedstock. Glycerol is a major byproduct of the biodiesel industry, and its abundance makes it an attractive starting material for producing value-added chemicals. rsc.org The "valorization" of glycerol into compounds like this compound aligns with the principles of a circular bioeconomy by transforming a waste stream into a valuable product. nih.gov

Table 1: Research Findings on Glycerol Valorization for this compound and Related Compounds

| Starting Material | Product | Key Findings | Reference |

| Glycerol | 1,2,3-Trimethoxypropane (B1593376) (a related triether) | Synthesized in one step with good yield and selectivity using phase transfer catalysis. rsc.org | rsc.org |

| Epichlorohydrin (B41342) (Glycerol-derived) | This compound | Two-step synthesis with an overall yield of 43.9%. nu.edu.kznu.edu.kz | nu.edu.kznu.edu.kz |

| Glycerol | Glycerol ethers (general) | Etherification dramatically reduces viscosity compared to glycerol, enhancing its potential as a solvent. researchgate.net | researchgate.net |

Beyond the use of renewable feedstocks, the design of the production process for this compound is crucial for minimizing its environmental impact. This involves optimizing reaction conditions to improve energy efficiency and reduce waste generation, in line with the principles of green chemistry. sigmaaldrich.com For example, designing synthetic methods that can be conducted at ambient temperature and pressure can significantly lower the energy requirements of the process. sigmaaldrich.com

The properties of this compound itself contribute to its potential as a "green" solvent. It is a less dense and less viscous liquid compared to glycerol. nu.edu.kz These properties can be advantageous in various applications, potentially leading to more efficient processes. Furthermore, research into its use as a physical solvent for CO2 absorption highlights its potential role in carbon capture technologies, further enhancing its environmental profile. nu.edu.kznu.edu.kzacs.org

Environmental Fate and Ecotoxicological Assessment Frameworks

Understanding the potential environmental impact of this compound is essential for its responsible development and use. This involves applying established frameworks for assessing its environmental fate and toxicity.

Environmental Health and Safety (EHS) approaches provide a systematic framework for identifying and managing potential risks associated with chemical substances. For this compound, this would involve a comprehensive environmental risk assessment (ERA) to evaluate its potential effects on aquatic and terrestrial ecosystems. europa.eu

The ERA process typically involves a phased approach. Phase I assesses the potential for environmental exposure based on the substance's properties and intended use. europa.eu If significant exposure is anticipated, a more detailed Phase II assessment is conducted, which includes evaluating its persistence, bioaccumulation, and toxicity (PBT). europa.eu For a related compound, 1,2,3-trimethoxypropane, studies have indicated low acute toxicity, no skin sensitization, no mutagenicity, and no ecotoxicity in an aquatic environment. rsc.org Such data, while not directly applicable to this compound, provides a basis for comparison and highlights the types of studies needed.

Bioindicator studies are a key component of ecotoxicological assessment, using specific organisms to gauge the environmental impact of a chemical. For glycerol derivatives, studies have utilized various aquatic organisms to determine their environmental compatibility.

Research on a range of glycerol-derived solvents has shown that, as a general rule, ecotoxicity tends to increase with the length and number of ether substituents. researchgate.net However, many glycerol ethers have been classified as harmless to the environment in acute exposure scenarios. researchgate.net These studies often involve determining the concentration at which an effect is observed in a certain percentage of the test population (e.g., EC50).

Table 2: Bioindicator Studies for Environmental Compatibility of Glycerol Derivatives

| Test Organism | Compound Class | Key Findings | Reference |

| Daphnia magna (crustacean) | Glycerol-derived solvents | Used to evaluate acute ecotoxicity across the trophic chain. researchgate.net | researchgate.net |

| Danio rerio (fish) | Glycerol-derived solvents | Part of a systematic study on the ecotoxicity of five glycerol-derived solvents. researchgate.net | researchgate.net |

| Green algae | Glycerol-derived solvents | Toxicity was found to be related to the lipophilicity and the number of carbons on the ether substituent. researchgate.net | researchgate.net |

| Aquatic bioindicators (general) | 1,2,3-Trimethoxypropane | Found to have no acute toxicity to fish. acs.org | acs.org |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Green Metrics

Future research must prioritize the development of more sustainable synthetic pathways. This includes:

Catalyst Development: Investigating novel, reusable, and highly selective catalysts to improve reaction efficiency and reduce waste. The etherification of glycerol (B35011), for instance, has been a challenge in terms of achieving high selectivity and yield. nu.edu.kzfigshare.com

Alternative Feedstocks: Exploring direct conversion from crude glycerol, a byproduct of biodiesel production, to enhance the economic viability and circularity of the process.

Expansion of Application Scope Beyond Gas Absorption

The primary application investigated for 1,2,3-TEP and its analogs has been as a physical solvent for carbon dioxide (CO2) capture, showing potential as an alternative to solvents used in processes like the Selexol process. nu.edu.kzacs.orgresearchgate.netfigshare.com Its favorable properties, such as lower viscosity compared to its linear isomers, make it a promising candidate for this application. acs.org

However, the unique properties of 1,2,3-TEP suggest its utility in a much broader range of applications. Future research should explore its potential as:

A Green Solvent: Studies on the analog 1,2,3-TMP have shown it to be a safer, less toxic alternative to conventional solvents like diglyme (B29089). acs.org It exhibits low acute toxicity, no skin sensitization, and no mutagenicity. rsc.org Research should be extended to 1,2,3-TEP to validate its use as a general-purpose green solvent for various chemical reactions, such as the reduction of nitriles, esters, and acids. rsc.org

Electrolyte Component: 1,2,3-TMP has been successfully used as a greener, bio-sourced solvent in electrolytes for lithium-O₂ batteries. rsc.org It demonstrated high ionic conductivity and achieved significant discharge capacity, confirming its potential in energy storage applications. rsc.org Similar investigations into 1,2,3-TEP could open new avenues in battery technology.

Chemical Intermediate: The glycerol backbone provides a versatile platform for synthesizing more complex molecules. researchgate.net 1,2,3-TEP could serve as a key starting material for creating novel compounds with tailored functionalities for use in pharmaceuticals, polymers, or specialty chemicals.

Advanced Material Design Utilizing 1,2,3-Triethoxypropane as a Monomer or Solvent

The molecular structure of 1,2,3-TEP makes it an intriguing candidate for the design of advanced materials. Its potential extends beyond being a passive solvent to becoming an active component in material formulations.

Future research avenues include:

Polymer Synthesis: Investigating the use of 1,2,3-TEP or its derivatives as monomers or building blocks for new polymers. The ether linkages and flexible backbone could impart unique properties such as thermal stability, solvency, and biodegradability to the resulting materials.

Gel Polymer Electrolytes (GPEs): Building on the research with 1,2,3-TMP, 1,2,3-TEP could be used as a plasticizer or solvent in the creation of GPEs for safer, more efficient batteries. rsc.org GPEs based on 1,2,3-TMP have shown high ionic conductivity and enhanced performance in lithium symmetrical cells. rsc.org

Formulation Solvent: Its properties as a green solvent can be leveraged in the formulation of paints, coatings, and other advanced materials where replacing toxic solvents is a priority.

Comprehensive Life Cycle Assessment of this compound and its Derivatives

To fully establish this compound as a sustainable alternative, a thorough evaluation of its environmental impact from cradle to grave is essential. A Life Cycle Assessment (LCA) provides a standardized, holistic method to quantify the environmental footprint of a chemical product, process, and supply chain. nih.gov

Future research must focus on conducting a comprehensive LCA for 1,2,3-TEP, which should include:

Cradle-to-Gate Analysis: This involves assessing the environmental impact of raw material extraction (e.g., glycerol from biomass), synthesis, and purification processes. ethz.ch Given that energy consumption is often a major contributor to the environmental burden of chemical production, a detailed assessment of energy use is critical. ethz.ch

Use Phase Assessment: Evaluating the environmental performance of 1,2,3-TEP in its various potential applications compared to the substances it aims to replace.

Continued Exploration of Structure-Property-Performance Relationships for Tailored Applications

Understanding the relationship between a molecule's structure and its physical and chemical properties is fundamental to designing new materials and optimizing their performance for specific applications. researchgate.netnih.gov For glycerol-derived ethers, it has been shown that etherification dramatically alters thermophysical properties, with viscosity being reduced by 2-3 orders of magnitude compared to glycerol. researchgate.net

Further research is needed to systematically map the structure-property-performance relationships for 1,2,3-TEP and a broader family of its derivatives. Key areas for investigation include:

Effect of Alkyl Chain Length: Systematically varying the length of the alkoxy groups (e.g., from methoxy (B1213986) to butoxy) to understand its effect on properties like viscosity, density, vapor pressure, and solvency. acs.org

Introduction of Functional Groups: Incorporating other functional groups onto the glycerol backbone to tune properties for specific tasks, such as enhancing CO2 affinity or improving miscibility with other solvents. researchgate.net

Computational Modeling: Utilizing tools like Density Functional Theory (DFT) and COSMOTherm to predict thermophysical properties and understand molecular-level interactions, which can guide the design of new derivatives with desired performance characteristics. acs.orgresearchgate.net

By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, enabling the design of tailored molecules and processes that contribute to a more sustainable chemical industry.

Q & A

What are the established synthesis pathways for 1,2,3-Triethoxypropane, and how do reaction parameters influence product yield?

Basic Research Question

The stepwise etherification of glycerol with ethanol is a primary synthesis route. This involves sequential substitution of hydroxyl groups, producing intermediates like 3-ethoxy-1,2-propanediol and 1,3-diethoxy-2-propanol before final tri-substitution. Key factors include:

- Catalyst type : Acidic or basic catalysts influence reaction rates and selectivity at each step.

- Temperature : Higher temperatures (>100°C) accelerate etherification but may promote side reactions (e.g., dehydration).

- Ethanol-to-glycerol ratio : Excess ethanol shifts equilibrium toward ether formation, improving yield .

How can supercritical transesterification be optimized for this compound production?

Advanced Research Question

Supercritical ethanol (critical point: 243°C, 6.4 MPa) enhances glycerol conversion by eliminating interfacial mass transfer limitations. Optimization involves:

- Residence time : Prolonged contact time in continuous reactors increases tri-substitution efficiency.

- Molar ratio : A 3:1 ethanol-to-glycerol ratio theoretically drives the reaction (Eq. 2 in ), but excess ethanol improves kinetics.

- Pressure modulation : Maintaining supercritical conditions ensures homogeneous phase reactivity. Compare yields with conventional methods to validate scalability .

What analytical methodologies are effective for quantifying this compound in multicomponent matrices?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are preferred for separation and quantification. For example:

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to resolve acetals like Triethoxypropane from ethanol and water byproducts.

- HPLC with refractive index detection : Suitable for non-volatile intermediates in reaction mixtures.

- Calibration standards : Synthesize pure Triethoxypropane or use certified reference materials for accurate quantification, as demonstrated in spirit analysis studies .

How do catalyst systems affect selectivity during glycerol etherification to this compound?

Advanced Research Question

Catalysts determine the nucleophilic substitution pathway:

- Homogeneous acids (e.g., H₂SO₄) : Promote protonation of hydroxyl groups, favoring mono- and di-substitution but risking over-etherification to tetra-substituted byproducts.

- Heterogeneous bases (e.g., MgO) : Enhance ethanol deprotonation, improving tri-substitution selectivity.

- Ionic liquids : Tunable acidity and stability reduce side reactions. Validate selectivity via kinetic studies and intermediate tracking (e.g., in situ FTIR) .

How can researchers resolve contradictions in reported yields of this compound across studies?

Advanced Research Question

Contradictions often arise from unaccounted variables:

- Byproduct formation : Water removal (e.g., molecular sieves) shifts equilibrium but is inconsistently reported.

- Purity of glycerol feedstock : Technical-grade glycerol may contain inhibitors (e.g., salts).

- Reactor configuration : Batch vs. continuous systems yield different mass transfer efficiencies.

Methodology : Conduct controlled experiments with standardized reagents and replicate conditions from conflicting studies. Use design of experiments (DoE) to isolate critical variables .

What role does this compound play in acetal formation, and how is its stability assessed?

Basic Research Question

As an acetal derivative, Triethoxypropane acts as a protecting group for carbonyl compounds in organic synthesis. Stability studies involve:

- Hydrolytic resistance : Test under acidic (pH 2–4) and neutral conditions to simulate reaction environments.

- Thermal degradation : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C).

- UV-Vis spectroscopy : Monitor acetal cleavage kinetics in the presence of protic solvents .

What computational tools can predict reaction pathways for glycerol etherification to this compound?

Advanced Research Question

Density functional theory (DFT) simulations model transition states and energetics:

- Mechanistic insights : Calculate activation energies for each substitution step to identify rate-limiting stages.

- Solvent effects : Include ethanol as a continuum solvent (e.g., SMD model) to refine free energy profiles.

- Catalyst interactions : Simulate adsorption energies on heterogeneous catalysts (e.g., zeolites) to predict selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.